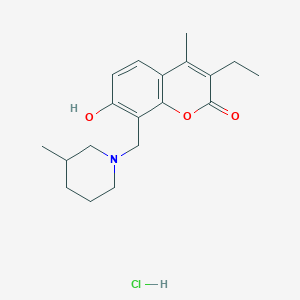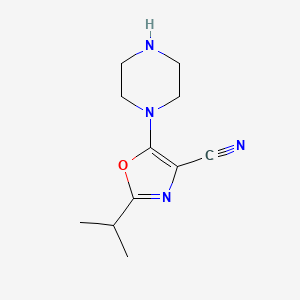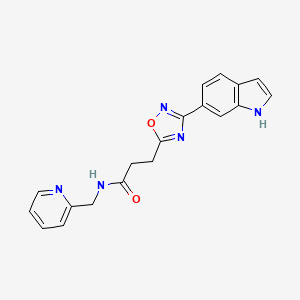
3-ethyl-7-hydroxy-4-methyl-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-乙基-7-羟基-4-甲基-8-((3-甲基哌啶-1-基)甲基)-2H-色烯-2-酮盐酸盐是一种合成的有机化合物,属于色烯-2-酮衍生物类。这类化合物以其多样的生物活性及其潜在的治疗应用而闻名。
准备方法
合成路线和反应条件
3-乙基-7-羟基-4-甲基-8-((3-甲基哌啶-1-基)甲基)-2H-色烯-2-酮盐酸盐的合成通常涉及多步有机反应。起始原料通常包括取代的色烯-2-酮衍生物和哌啶衍生物。反应条件可能包括:
缩合反应: 使用酸或碱等催化剂。
水解: 引入羟基。
烷基化: 引入乙基和甲基。
工业生产方法
工业生产方法可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。连续流动反应器和自动化合成等技术可用于提高效率。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,形成相应的酮或醛。
还原: 还原反应可以将酮或醛还原回醇。
取代: 该化合物可以发生亲核或亲电取代反应。
常用试剂和条件
氧化剂: 例如高锰酸钾或三氧化铬。
还原剂: 例如硼氢化钠或氢化铝锂。
催化剂: 用于取代反应的酸或碱。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成酮,而还原可能会生成醇。
科学研究应用
化学: 作为合成更复杂分子的构建模块。
生物学: 用于研究酶相互作用和代谢途径。
医药: 由于其生物活性,具有潜在的治疗应用。
工业: 用于开发药物和农药。
作用机制
3-乙基-7-羟基-4-甲基-8-((3-甲基哌啶-1-基)甲基)-2H-色烯-2-酮盐酸盐的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或离子通道。该化合物可以通过与这些靶标结合并改变其活性来调节生物途径。
相似化合物的比较
类似化合物
香豆素衍生物: 以其抗凝血和抗菌特性而闻名。
黄酮类化合物: 以其抗氧化和抗炎特性而闻名。
独特性
3-乙基-7-羟基-4-甲基-8-((3-甲基哌啶-1-基)甲基)-2H-色烯-2-酮盐酸盐的独特性在于其特殊的取代模式,与其他类似化合物相比,它可能赋予其独特的生物活性及治疗潜力。
属性
分子式 |
C19H26ClNO3 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC 名称 |
3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride |
InChI |
InChI=1S/C19H25NO3.ClH/c1-4-14-13(3)15-7-8-17(21)16(18(15)23-19(14)22)11-20-9-5-6-12(2)10-20;/h7-8,12,21H,4-6,9-11H2,1-3H3;1H |
InChI 键 |
FEJKVYVUIMHYSZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=C(C(=C(C=C2)O)CN3CCCC(C3)C)OC1=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-yloxy]phenyl}acetamide](/img/structure/B12169349.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B12169364.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12169371.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169376.png)
![N-(1H-indol-6-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12169377.png)

![N-(2,4-dimethoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B12169391.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12169398.png)
![1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B12169401.png)

![N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B12169410.png)

![N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12169418.png)
